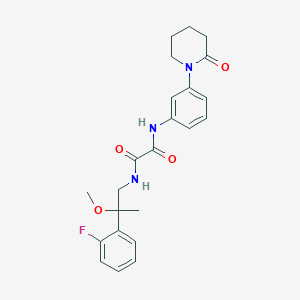

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDZXSYIURVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot.

Mode of Action

Apixaban acts as a direct inhibitor of FXa. It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases. This binding results in a rapid onset of inhibition of FXa.

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation. This leads to a decrease in blood clot formation.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa.

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is , with a molecular weight of 427.5 g/mol. The compound features a complex structure that includes a fluorophenyl group and an oxalamide linkage.

| Property | Value |

|---|---|

| Molecular Formula | C23H26FN3O4 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 1797282-12-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cancer progression and other diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the oxalamide structure can enhance potency against various cancer cell lines, including breast and colorectal cancers.

Case Study: Antiproliferative Effects

A study investigated a series of oxalamide derivatives for their antiproliferative activity using the MTT assay on human tumor cell lines (HCT-116 and HeLa). The results showed that certain derivatives exhibited cytotoxic effects, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may inhibit factor Xa, a key enzyme in the coagulation cascade, which is relevant for developing anticoagulant therapies. Similar compounds have shown high selectivity and potency against factor Xa, indicating a promising therapeutic profile .

Environmental Impact

According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects. It is also suspected of damaging fertility or the unborn child, highlighting the need for careful handling and environmental considerations during its application .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibit promising anticancer properties. For instance, studies have shown that oxalamides can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the oxalamide moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapy .

2. Antimicrobial Properties

The compound has potential applications in antimicrobial therapy. Research into related oxalamide derivatives has demonstrated their effectiveness against various bacterial strains. The unique structure of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

3. Neurological Applications

Given the presence of the piperidine ring in its structure, this compound may also have implications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and potential use in managing conditions such as Alzheimer's disease and schizophrenia. The oxopiperidine moiety could enhance binding affinity to neurotransmitter receptors, providing a pathway for therapeutic development .

Case Study 1: Anticancer Efficacy

A study focusing on a series of oxalamide derivatives demonstrated that modifications to the phenyl rings significantly affected their anticancer activity against various cell lines, including breast and lung cancer cells. The study found that compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved membrane permeability .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several oxalamides, this compound was shown to exhibit superior antibacterial activity against resistant strains of Staphylococcus aureus. This finding highlights the potential for developing new antibiotics based on this chemical scaffold .

Q & A

Q. How to design enantioselective synthesis protocols for chiral analogs?

- Methodological Answer : Use chiral HPLC to separate enantiomers and circular dichroism (CD) to assign configurations. Optimize asymmetric catalysis (e.g., BINOL-derived ligands) during key coupling steps. Validate enantiopurity with NMR chiral shift reagents .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC-derived retention time | 2.8 ± 0.3 | |

| Aqueous solubility (25°C) | Nephelometry | 12 µg/mL (pH 7.4) | |

| Plasma protein binding | Equilibrium dialysis | 89% (human albumin) | |

| CYP3A4 inhibition (IC₅₀) | Fluorescent substrate assay | >50 µM (weak inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.